molecular formula C20H33BO2 B1457033 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1071924-13-4

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1457033
M. Wt: 316.3 g/mol
InChI Key: QJIKOKWYQGKXRJ-UHFFFAOYSA-N
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Description

“2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C20H33BO2 . It’s related to 3,5-Di-tert-butylphenol, which is a compound with the molecular formula C14H22O .


Synthesis Analysis

The synthesis of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been reported in the literature. For instance, a compound was synthesized by the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal, and phenylpropargyl aldehyde .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of a compound with a similar structure was found to display a highly unsymmetric molecular entity involving three different substituents on the meso-positions .


Chemical Reactions Analysis

The chemical reactions involving compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been studied. For instance, the synthesis of arylacetylenes has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be found in databases like PubChem .

Scientific Research Applications

Deeply Colored Polymers

Researchers Welterlich, Charov, and Tieke (2012) described the synthesis of polymers containing isoDPP units in the main chain, using a related dioxaborolane compound. These polymers are deeply colored and soluble in common organic solvents, indicating potential applications in material science and organic electronics (Welterlich, Charov, & Tieke, 2012).

Nanoparticle Brightness and Emission

Fischer, Baier, and Mecking (2013) utilized a related dioxaborolane in the synthesis of nanoparticles. These particles exhibited high fluorescence emission, suggesting applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Synthesis of Boronic Esters and Inhibitory Activity

Spencer et al. (2002) synthesized derivatives of dioxaborolane with inhibitory activity against serine proteases, highlighting its potential in biochemical and medicinal applications (Spencer et al., 2002).

Boron-Containing Stilbenes for Neurodegenerative Diseases

Das et al. (2015) synthesized boron-containing stilbene derivatives using a dioxaborolane compound. These materials are being investigated for applications in LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Electrochemical Properties of Organoboron Compounds

Tanigawa, Kuriyama, Inagi, and Fuchigami (2016) studied the electrochemical properties of sulfur-containing organoboron compounds derived from dioxaborolane. This research provides insights into the electrochemical behavior of these compounds, relevant for materials science and electrochemistry (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

Continuous Flow Synthesis

Fandrick et al. (2012) developed a continuous-flow process for synthesizing a dioxaborolane derivative, highlighting the compound's utility in industrial-scale organic synthesis (Fandrick et al., 2012).

Optical Properties of Silicon-Containing Molecules

Naka et al. (2013) investigated the synthesis and optical properties of an H-shaped silicon-containing molecule using a dioxaborolane derivative, suggesting potential applications in optoelectronics (Naka et al., 2013).

Safety And Hazards

The safety and hazards of related compounds have been studied. For instance, it was found that an ultraviolet absorber induced hepatic histopathological changes in rats .

Future Directions

The future directions in the study of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could involve further investigation into their synthesis, properties, and potential applications. For example, a recent study reported the synthesis of an acyl pyrazole derivative using an oxidative functionalization reaction .

properties

IUPAC Name

2-(3,5-ditert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)21-22-19(7,8)20(9,10)23-21/h11-13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIKOKWYQGKXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1071924-13-4
Record name 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Ranta, T Kumpulainen, H Lemmetyinen… - The Journal of Organic …, 2010 - ACS Publications
Synthesis and characterization of three phthalocyanine−fullerene (Pc-C 60 ) dyads, corresponding monoisomeric phthalocyanines (Pc), and building blocks, phthalonitriles, are …
Number of citations: 63 pubs.acs.org
KH Lee, YS Kwon, JY Lee, S Kang… - … A European Journal, 2011 - Wiley Online Library
Blue fluorescent materials with a 2‐(diphenylamino)fluoren‐7‐ylvinylarene emitting unit and tert‐butyl‐based blocking units were synthesized. The photophysical properties of these …
KH Lee, SO Kim, JN You, S Kang, JY Lee… - Journal of Materials …, 2012 - pubs.rsc.org
A series of tert-butylated spirofluorene derivatives incorporating a diphenylaminoaryl-vinyl group was synthesized via the Horner–Wadsworth–Emmons olefination and a Suzuki cross-…
Number of citations: 50 pubs.rsc.org
D Luo, S Lee, B Zheng, Z Sun, W Zeng, KW Huang… - Chemical …, 2014 - pubs.rsc.org
Polycyclic hydrocarbons (PHs) with a singlet biradical ground state have recently attracted extensive interest in physical organic chemistry and materials science. Replacing the carbon …
Number of citations: 45 pubs.rsc.org
KJ Weiland, N Münch, W Gschwind… - Helvetica Chimica …, 2019 - Wiley Online Library
A macrocyclic oligothiophene with an integrated pseudo‐para substituted [2.2]paracyclophane has been achieved. The synthetic sequence relies on alternating steps of halogenation‐ …
Number of citations: 7 onlinelibrary.wiley.com
W Zeng, H Phan, TS Herng, TY Gopalakrishna… - Chem, 2017 - cell.com
Armchair graphene nanoribbons (AGNRs) with a width of N = 3p + 2 are theoretically predicted to be metallic or half-metallic with a very small bandgap. The narrowest AGNR of this …
Number of citations: 105 www.cell.com
M Xu, D Zhou, N Cai, J Liu, R Li, P Wang - Energy & Environmental …, 2011 - pubs.rsc.org
The electron donor of a D-π-A dye is known for its capability to tune both the electronic trait and packing mode of dye molecules chemisorbed on titania nanocrystals of dye-sensitized …
Number of citations: 75 pubs.rsc.org
PV Ramachandran, HJ Hamann, S Mishra - ACS omega, 2022 - ACS Publications
A rapid synthesis of aminoboranes from amine-boranes utilizing an iodination/dehydroiodination sequence is described. Monomeric aminoboranes are generated exclusively from …
Number of citations: 9 pubs.acs.org
M Rezaeivala, K Sayin, S Şahin-Bölükbaşı… - Arabian Journal of …, 2020 - Elsevier
The present study aims to introduce three known and three new stable polycyclic aromatic compounds synthesized. With MALDI-Mass, 1 H and 13 C NMR spectroscopy, all new …
Number of citations: 4 www.sciencedirect.com
Y Zou, V Bonal, S Moles Quintero, PG Boj… - Angewandte …, 2020 - Wiley Online Library
Perylene‐fused, aggregation‐free polycyclic aromatic hydrocarbons with partial zigzag periphery (ZY‐01, ZY‐02, and ZY‐03) were synthesized. X‐ray crystallographic analysis reveals …
Number of citations: 21 onlinelibrary.wiley.com

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